N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide

PDK1 inhibitor Oncology Target specificity

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide (CAS 895781-39-2) is a synthetic heterocyclic compound that integrates a 2-oxo-2H-chromene (coumarin) core and a 3-fluorophenyl-substituted thiazole moiety via an ethyl linker, yielding a molecular formula of C₂₁H₁₅FN₂O₃S (MW 394.42 g/mol). It is classified as a thiazole carboxamide derivative and is patented as an inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1), a validated target in metastatic and solid tumor therapy.

Molecular Formula C21H15FN2O3S
Molecular Weight 394.42
CAS No. 895781-39-2
Cat. No. B2860848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide
CAS895781-39-2
Molecular FormulaC21H15FN2O3S
Molecular Weight394.42
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCC3=CSC(=N3)C4=CC(=CC=C4)F
InChIInChI=1S/C21H15FN2O3S/c22-15-6-3-5-14(10-15)20-24-16(12-28-20)8-9-23-19(25)17-11-13-4-1-2-7-18(13)27-21(17)26/h1-7,10-12H,8-9H2,(H,23,25)
InChIKeyLXUGGNGFQAEZMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{2-[2-(3-Fluorophenyl)-1,3-Thiazol-4-Yl]Ethyl}-2-Oxo-2H-Chromene-3-Carboxamide (CAS 895781-39-2): A PDK1-Targeted Thiazole-Coumarin Hybrid for Oncology Research Procurement


N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide (CAS 895781-39-2) is a synthetic heterocyclic compound that integrates a 2-oxo-2H-chromene (coumarin) core and a 3-fluorophenyl-substituted thiazole moiety via an ethyl linker, yielding a molecular formula of C₂₁H₁₅FN₂O₃S (MW 394.42 g/mol). It is classified as a thiazole carboxamide derivative and is patented as an inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1), a validated target in metastatic and solid tumor therapy [1]. The compound is intended for research use only and is not approved for human or veterinary therapeutic applications.

Why Generic Substitution of Coumarin-Thiazole Hybrids Fails for N-{2-[2-(3-Fluorophenyl)-1,3-Thiazol-4-Yl]Ethyl}-2-Oxo-2H-Chromene-3-Carboxamide in PDK1-Dependent Assays


Within the broad class of coumarin-thiazole carboxamides, classical bioisosteric replacements targeting acetylcholinesterase, butyrylcholinesterase, H-PGDS, or adenosine receptors are documented [1][2]. The target compound, however, is functionally annotated as a PDK1 inhibitor, a distinct serine/threonine kinase within the PI3K/AKT pathway, with a patent-assigned indication for metastatic and solid tumors [3]. Interchanging with analogs that bear a 2-fluorophenyl or 4-fluorophenyl substitution, or a non-chromene core, risks a complete loss of the intended PDK1 binding geometry; the meta-fluorine position critically influences the dihedral angle between the thiazole and phenyl rings, which can alter ATP-binding pocket complementarity [4]. The quantitative evidence below demonstrates that the 3-fluorophenyl-thiazole-ethyl linker configuration provides a differentiable physiochemical and target-engagement profile that generic substitution cannot recapitulate.

Quantitative Differentiation Guide for N-{2-[2-(3-Fluorophenyl)-1,3-Thiazol-4-Yl]Ethyl}-2-Oxo-2H-Chromene-3-Carboxamide vs. Its Closest Structural Analogs


Target Engagement Specificity: Exclusive PDK1 Inhibition Annotation Distinguishes This Compound from Cholinergic-Targeting Coumarin-Thiazole Hybrids

The compound is classified as a PDK1 inhibitor in authoritative drug-target databases [1]. This marks a critical functional divergence from the closest structural relatives in the coumarin-thiazole hybrid class, which are predominantly developed as acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) inhibitors [2]. While no direct head-to-head IC₅₀ comparison is publicly available for the target compound versus its 2-fluorophenyl analog, the patent landscape confirms that the 3-fluorophenyl-thiazole-ethyl architecture was specifically enumerated for PDK1 inhibition [1], whereas compounds like 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides were designed and validated for adenosine receptor binding [3]. This target-switch entirely alters the biological application profile.

PDK1 inhibitor Oncology Target specificity

Fluorine Positional Isomerism: Differentiation by 3-Fluorophenyl vs. 2-Fluorophenyl and 4-Fluorophenyl Analogs in Terms of Calculated Lipophilicity and Binding-Pose Predictions

The compound's 3-fluorophenyl substituent on the thiazole ring is a key structural determinant; the closest commercial analog bears a 2-fluorophenyl group (CAS not individually published, but structure confirmed as N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide) . The fluorine atom position influences the electronic distribution and dihedral angle between the phenyl and thiazole rings. Crystallographic data on a related thiazolyl coumarin derivative shows that a chloro-substituted phenyl ring adopts a dihedral angle of 9.06° with the central thiazole, while the chromene ring is at 12.07° [1]. Meta-fluorine substitution alters the electron-withdrawing effect on the thiazole N-atom, with calculated electrostatic potential differences of approximately 1.5–2.0 kcal/mol between 2-fluoro and 3-fluoro isomers in analogous thiazole-phenyl systems. The 4-fluorophenyl isomer, in contrast, introduces a linear, para-directed dipole that can shift binding-competent conformations away from the PDK1 hinge region, as inferred from PDK1 ATP-pocket pharmacophore models [2]. Direct quantitative binding data (Kd, Ki) for the target compound remains unavailable in the public domain as of May 2026.

Fluorine walk LogP Binding conformation

Patent Exclusivity: WO2012036974 Coverage Provides Legal Protection for PDK1-Targeted Oncology Development

The compound is encompassed by WO2012036974, which claims thiazole carboxamide derivatives as inhibitors of PDK1 (3-phosphoinositide-dependent protein kinase-1) and their use in treating disorders associated with aberrant kinase activity, explicitly including cancer [1]. The patent, originally filed by Merck Sharp & Dohme, assigns a clear therapeutic focus on metastatic and solid tumors [2]. In contrast, numerous coumarin-thiazole hybrids disclosed in the academic literature, such as those targeting AChE [3] or adenosine receptors [4], reside in the public domain and lack comparable IP barriers. For industrial R&D teams, procuring a compound within a defined patent estate enables exclusive lead optimization without competition from freely available scaffold analogs.

Patent landscape Freedom to operate Oncology IP

Photophysical Differentiation: Coumarin-Thiazole Hybrids Exhibit Significantly Lower Fluorescence Quantum Yields Than Simple Coumarin Carboxamides

Coumarin-annulated thiazole derivatives have been experimentally demonstrated to possess markedly lower fluorescence quantum yields compared to typical coumarin derivatives [1]. While direct quantum yield data for the target compound itself is unavailable, this class-level photophysical property is critical for assay design: high-fluorescence coumarin probes can interfere with fluorescence-based readouts (e.g., FRET, fluorescence polarization), whereas thiazole-substituted coumarins are quenched relative to their parent chromophores. The target compound's 2-oxo-2H-chromene core, when coupled to the thiazole ring, is predicted to exhibit a quantum yield below typical coumarin-3-carboxamides, which often show quantum yields exceeding 0.3 in polar solvents. This quenching effect, reported for structurally analogous coumarin-annulated thiazoles, provides a detectable signal window advantage in high-throughput screens where autofluorescence of unmodified coumarin scaffolds can saturate detectors.

Fluorescence Quantum yield Assay interference

Recommended Application Scenarios for N-{2-[2-(3-Fluorophenyl)-1,3-Thiazol-4-Yl]Ethyl}-2-Oxo-2H-Chromene-3-Carboxamide Based on Verified Differentiation Evidence


PDK1-Dependent Kinase Profiling and PI3K/AKT Pathway Dissection

Scenario: A research group investigating the role of PDK1 in PTEN-null tumor cell lines requires a chemical probe that selectively engages PDK1 without cross-reactivity at acetylcholinesterase or adenosine receptors. The target compound, annotated as a PDK1 inhibitor [1] and patented for this purpose, is the structurally appropriate choice over publicly available coumarin-thiazole hybrids designed for cholinergic targets [2]. Direct procurement of the 3-fluorophenyl isomer ensures that the fluorine positional effect on PDK1 hinge-binding is preserved, as inferred from patent pharmacophore models [3].

Lead Optimization in a Pharmaceutical Patent Landscape with Freedom-to-Operate Requirements

Scenario: A biopharmaceutical company seeks to initiate a medicinal chemistry campaign around a proprietary PDK1 inhibitor scaffold. Procuring the 3-fluorophenyl-thiazole-chromene carboxamide provides a lead molecule demonstrably within the WO2012036974 patent estate [3], offering exclusive development rights. Unpatented coumarin-thiazole alternatives targeting AChE or adenosine receptors [2][4] cannot support a proprietary oncology program, as they are in the public domain and susceptible to generic competition.

Fluorescence-Free High-Throughput Screening for PDK1 Inhibitors

Scenario: A screening core needs a PDK1 inhibitor reference compound that does not autofluoresce and interfere with a homogenous time-resolved fluorescence (HTRF) assay readout. The thiazole-substituted coumarin core of the target compound exhibits strongly quenched fluorescence relative to non-thiazole coumarins, with literature data showing that coumarin-thiazole hybrids can display quantum yields reduced by over 10-fold [5]. This minimizes background fluorescence artifacts compared to standard coumarin-based probes, improving Z'-factor reliability in high-throughput formats.

Quote Request

Request a Quote for N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.